molecular formula C14H13N B3348863 2,4-dimethyl-9H-carbazole CAS No. 18992-71-7

2,4-dimethyl-9H-carbazole

Cat. No.: B3348863
CAS No.: 18992-71-7
M. Wt: 195.26 g/mol
InChI Key: RPSRJMHXZQGERE-UHFFFAOYSA-N
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Description

2,4-Dimethyl-9H-carbazole is an organic compound belonging to the carbazole family, which is characterized by a nitrogen-containing heterocyclic structure. Carbazoles are known for their versatile functionalization, excellent electrical and electrochemical properties, good environmental stability, and unique optical properties. These properties make them valuable in various scientific and industrial applications, including optoelectronics, organic light-emitting diodes (OLEDs), and photovoltaic cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-9H-carbazole typically involves the alkylation of carbazole at the 2 and 4 positions. One common method is the Friedel-Crafts alkylation, where carbazole is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under reflux conditions in an inert solvent like dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-9H-carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carbazole-quinones.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst to form dihydrocarbazoles.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carbazole-quinones.

    Reduction: Dihydrocarbazoles.

    Substitution: Halogenated or nitro-substituted carbazoles.

Scientific Research Applications

2,4-Dimethyl-9H-carbazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of OLEDs, photovoltaic cells, and other optoelectronic devices due to its excellent charge transport properties.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-9H-carbazole involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The compound’s large conjugated system allows it to participate in electron transfer processes, making it effective in optoelectronic applications.

Comparison with Similar Compounds

Similar Compounds

    9H-Carbazole: The parent compound of 2,4-dimethyl-9H-carbazole, lacking the methyl groups at the 2 and 4 positions.

    3,6-Dimethyl-9H-carbazole: Another dimethyl-substituted carbazole, with methyl groups at the 3 and 6 positions.

    2,7-Dimethyl-9H-carbazole: Dimethyl-substituted carbazole with methyl groups at the 2 and 7 positions.

Uniqueness

This compound is unique due to its specific substitution pattern, which influences its electronic properties and reactivity. The presence of methyl groups at the 2 and 4 positions can affect the compound’s steric and electronic environment, making it distinct from other dimethyl-substituted carbazoles.

Properties

IUPAC Name

2,4-dimethyl-9H-carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N/c1-9-7-10(2)14-11-5-3-4-6-12(11)15-13(14)8-9/h3-8,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSRJMHXZQGERE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C3=CC=CC=C3NC2=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50172428
Record name 9H-Carbazole, 2,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18992-71-7
Record name 9H-Carbazole, 2,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018992717
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC10163
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10163
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9H-Carbazole, 2,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DIMETHYLCARBAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7J10M6WI9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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